molecular formula C12H20ClNO B15259716 1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one

1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one

Cat. No.: B15259716
M. Wt: 229.74 g/mol
InChI Key: QAEWGARIDCTIDK-UHFFFAOYSA-N
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Description

1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one typically involves the reaction of 8-azaspiro[4.5]decane with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Corresponding oxides or hydroxylated products.

    Reduction Reactions: Reduced forms of the compound, such as alcohols or amines.

Scientific Research Applications

1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but different functional groups.

    2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with two nitrogen atoms in the ring structure.

Uniqueness

1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one is unique due to its specific combination of a spirocyclic structure and a chloropropanone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one

InChI

InChI=1S/C12H20ClNO/c13-8-3-11(15)14-9-6-12(7-10-14)4-1-2-5-12/h1-10H2

InChI Key

QAEWGARIDCTIDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)CCCl

Origin of Product

United States

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